molecular formula C20H17F4NO4 B12835882 (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid

(3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid

Cat. No.: B12835882
M. Wt: 411.3 g/mol
InChI Key: PFPLTEUVTNVLFU-ATNAJCNCSA-N
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Description

(3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid is a complex organic compound with a unique structure that includes a fluorenyl group, a methoxycarbonyl group, and a tetrafluoropentanoic acid moiety

Properties

Molecular Formula

C20H17F4NO4

Molecular Weight

411.3 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5,5,5-tetrafluoropentanoic acid

InChI

InChI=1S/C20H17F4NO4/c21-18(20(22,23)24)16(9-17(26)27)25-19(28)29-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,18H,9-10H2,(H,25,28)(H,26,27)/t16-,18?/m0/s1

InChI Key

PFPLTEUVTNVLFU-ATNAJCNCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(C(F)(F)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid typically involves multiple steps, including the protection of amino groups, fluorination, and coupling reactions The process often starts with the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced fluorination techniques and efficient purification processes is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its fluorinated structure makes it useful in various biochemical assays.

Medicine

In medicine, this compound has potential applications in drug development. Its unique properties may contribute to the design of new therapeutic agents with improved efficacy and selectivity.

Industry

In industrial applications, this compound can be used in the development of advanced materials, including fluorinated polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
  • (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluorobutanoic acid

Uniqueness

Compared to similar compounds, (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid stands out due to its tetrafluorinated pentanoic acid moiety, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

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